1-(4-Methoxybenzyl)piperazine
Overview
Description
1-(4-Methoxybenzyl)piperazine is an organic compound with the molecular formula C12H18N2O. It is a derivative of piperazine, where the piperazine ring is substituted with a 4-methoxybenzyl group. This compound is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
1-(4-Methoxybenzyl)piperazine is a complex organic compound . . It’s often used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of various drugs, each with their own specific targets.
Mode of Action
As a pharmaceutical intermediate, it’s likely that its mode of action is dependent on the specific drug it’s used to synthesize .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it’s likely involved in a variety of biochemical pathways depending on the final product .
Pharmacokinetics
As a pharmaceutical intermediate, its pharmacokinetic properties would likely be influenced by the final drug it’s used to produce .
Result of Action
As a pharmaceutical intermediate, its effects would likely be dependent on the final drug it’s used to synthesize .
Action Environment
It’s important to note that environmental factors such as temperature, ph, and light exposure can influence the stability and efficacy of many compounds .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxybenzyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit agonistic activity for the dopamine D2 receptor . This interaction suggests that this compound can influence neurotransmitter regulation and other related biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to function as a neurotransmitter, regulating a wide array of biochemical and physiological processes . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, thereby influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for the dopamine D2 receptor, which plays a crucial role in neurotransmission . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic processes within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its precise biochemical roles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)piperazine can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-(4-Methoxybenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials
Comparison with Similar Compounds
1-(4-Methoxybenzyl)piperazine can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperazine
- 1-(4-Trifluoromethyl)benzylpiperazine
- 1-(4-Bromophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
These compounds share a similar piperazine core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUVVBFISROAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944469 | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21867-69-6 | |
Record name | 21867-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxybenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 1-(4-methoxybenzyl)piperazine be detected in biological samples for anti-doping purposes?
A1: The research by [] developed a qualitative method for detecting this compound in human plasma using mass spectrometry. After undergoing electrospray ionization, this compound predominantly fragments to produce a product ion at m/z 207. This ion, suggested to be protonated this compound, serves as a key indicator for the compound's presence in the sample. The researchers validated this method for doping control, demonstrating its effectiveness for identifying the use of this potential performance-enhancing substance.
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